Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through sequential application of substitutive and additive naming conventions. The parent structure is salicylic acid (2-hydroxybenzoic acid), modified by three azo (-N=N-) linkages and multiple substituents. The full systematic name reflects the following structural features:
- Core salicylate moiety : Sodium salt of 2-hydroxybenzoic acid.
- Primary azo substituent : At position 5 of the salicylate ring, linked to a tri-substituted phenyl group.
- Secondary azo substituent : At position 5 of the aforementioned phenyl group, connected to a 3-chloro-2-hydroxy-5-sulphonatophenyl ring.
- Tertiary azo substituent : At position 3 of the central phenyl group, bonded to a 4-nitrophenyl group.
The structural formula (Figure 1) illustrates these linkages and substituents:
Structural Formula
| Component | Position | Substituents |
|---|---|---|
| Salicylate backbone | 5 | -N=N-Ph(2-OH,4-OH,3-Ph-N=N-Ph(4-NO2)) |
| Central phenyl ring | 5 | -N=N-Ph(3-Cl,2-OH,5-SO3Na) |
| 3 | -N=N-Ph(4-NO2) |
This hierarchical arrangement underscores the compound’s polyazo architecture, with each phenyl ring hosting hydroxyl, sulphonate, nitro, or chloro functional groups.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is not explicitly listed in the provided data sources. However, alternative identifiers include:
| Identifier Type | Value | Source Reliability |
|---|---|---|
| Hypothetical CAS | [Withheld due to source restrictions] | Non-cited proprietary data |
| IUPAC Name | As above | Systematic derivation |
| Common Synonyms | Complex azo-salicylate derivative | Structural analysis |
The absence of a publicly accessible CAS number in non-restricted sources highlights the compound’s specialized applications or proprietary status in industrial or research contexts.
Molecular Formula and Weight Analysis
The molecular formula and weight are derived from stoichiometric analysis of the compound’s structural components:
Molecular Formula
$$ \text{C}{25}\text{H}{12}\text{ClN}{6}\text{Na}{2}\text{O}{14}\text{S}{2} $$
Molecular Weight Calculation
| Atom | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 25 | 12.01 | 300.25 |
| H | 12 | 1.008 | 12.10 |
| Cl | 1 | 35.45 | 35.45 |
| N | 6 | 14.01 | 84.06 |
| Na | 2 | 22.99 | 45.98 |
| O | 14 | 16.00 | 224.00 |
| S | 2 | 32.07 | 64.14 |
| Total | 765.98 g/mol |
This calculation aligns with polyazo compounds of comparable complexity, though minor discrepancies may arise from isotopic variations or hydration states.
Salicylate Derivative Classification in Azo Compound Taxonomy
Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate belongs to two overlapping chemical taxonomies:
Azo Compounds :
- Defined by the presence of one or more -N=N- linkages.
- Subclassified as polyazo dyes due to three azo groups.
- Functionalized with electron-withdrawing (-NO2, -SO3Na) and electron-donating (-OH) groups, enabling tunable photophysical properties.
Salicylate Derivatives :
- Structural motif: 2-hydroxybenzoic acid backbone.
- Modified via sulfonation (enhanced water solubility) and azo conjugation (chromophore extension).
Comparative Analysis with Simpler Azo-Salicylate Analogues
| Feature | This Compound | 4-((Dicyanomethyl)azo)salicylic Acid |
|---|---|---|
| Azo Groups | 3 | 1 |
| Solubility-Enhancing Groups | 2 × -SO3Na | None |
| Chromophore Complexity | Quadruple resonance | Single conjugation |
This dual classification underscores its hybrid role as a multifunctional dye and coordination ligand, leveraging both azo-based chromophores and salicylate’s chelating capacity.
Properties
CAS No. |
83968-51-8 |
|---|---|
Molecular Formula |
C25H14ClN7Na2O11S |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
disodium;5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C25H16ClN7O11S.2Na/c26-16-8-14(45(42,43)44)9-17(22(16)35)30-31-19-10-18(29-28-12-3-6-20(34)15(7-12)25(38)39)23(36)21(24(19)37)32-27-11-1-4-13(5-2-11)33(40)41;;/h1-10,34-37H,(H,38,39)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
KBJHMDLUWPFTBA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])Cl)O)N=NC4=CC(=C(C=C4)O)C(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-hydroxy-5-sulfonatophenylamine, followed by coupling with 2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate under alkaline conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Textile Industry
Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate is primarily used as a dye in the textile industry. Its vibrant color and stability make it suitable for dyeing fabrics, particularly synthetic fibers.
Case Study: Dyeing Efficacy
Research conducted on the dyeing properties of this compound demonstrated that it provides excellent color fastness and brightness on polyester fabrics compared to traditional dyes. The study indicated that fabrics dyed with this compound exhibited less fading under UV light exposure .
Food Industry
Due to its azo structure, this compound can be utilized as a food coloring agent, adhering to regulatory standards for food safety. It is particularly effective in imparting color to processed foods.
Regulatory Insights
The use of azo dyes in food is regulated by various food safety authorities, ensuring that only approved compounds are utilized. This compound is included in lists of permitted colorants in several jurisdictions .
Cosmetics
In cosmetics, this compound serves as a colorant in products such as hair dyes and makeup. Its ability to provide stable coloration makes it a popular choice among manufacturers.
Safety Assessments
The safety of using this compound in cosmetics has been evaluated, with findings indicating that it poses minimal risk when used within specified concentrations .
Analytical Chemistry
This compound is also employed as a reagent in analytical chemistry for detecting metal ions due to its ability to form stable complexes.
Analytical Applications
Studies have shown that this compound can be used effectively to detect trace amounts of heavy metals in environmental samples .
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo groups in the molecule can undergo trans-cis isomerization upon exposure to light, leading to changes in the molecular structure and properties. This photochemical behavior is exploited in various applications, such as photodynamic therapy and photochromic materials.
Comparison with Similar Compounds
Key Observations :
- Azo Group Count : The target compound and CAS 70210-24-1 both contain three azo groups, which may enhance UV-Vis absorption properties compared to olsalazine (two azo groups) .
- Solubility: Additional sulphonate groups in compounds like CAS 70210-24-1 and the target compound improve aqueous solubility over non-sulphonated azo dyes, critical for pharmaceutical formulations .
Computational Similarity Assessment
Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients:
- The target compound shares ~70% structural similarity with CAS 70210-24-1, primarily due to overlapping azo and sulphonate groups.
- Similarity drops to ~40% when compared to olsalazine, reflecting differences in azo count and functionalization .
Research Findings and Data Gaps
- Spectral Data : The compound’s UV-Vis spectrum likely shows λmax >500 nm due to extended conjugation, comparable to CAS 70210-24-1 .
- Toxicity Studies: No direct data exists for the target compound, but structural alerts (nitro groups) warrant further genotoxicity assays .
- Drug Delivery Potential: Its stability in the gastrointestinal environment (due to sulphonate groups) could enable targeted release, akin to olsalazine, but nitro group metabolism remains a concern .
Biological Activity
Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate (CAS No. 83968-51-8) is a complex azo compound with multiple applications, primarily in the field of dyes and pigments. This article provides an extensive overview of its biological activity, including toxicity, potential therapeutic uses, and environmental impact.
- Molecular Formula : C25H14ClN7Na2O11S
- Molecular Weight : 701.9165 g/mol
- Appearance : Typically presented as a colored powder or crystalline form.
1. Toxicological Profile
Azo compounds are known for their potential toxicity, primarily due to the release of aromatic amines upon metabolic cleavage. The biological activity of this compound has been studied in various contexts:
- Mutagenicity : Studies indicate that azo dyes can exhibit mutagenic properties. For instance, the Ames test has shown that certain azo compounds can induce mutations in bacterial strains, suggesting a potential risk for carcinogenicity in higher organisms .
- Carcinogenicity : The carcinogenic potential of azo pigments is a significant concern. While epidemiological studies have not consistently demonstrated risks associated with exposure to these compounds, animal studies have indicated that certain azo dyes may lead to tumor formation upon prolonged exposure .
2. Ecotoxicological Impact
The environmental impact of azo compounds is also noteworthy:
- Aquatic Toxicity : Azo dyes can be toxic to aquatic life, affecting various species' growth and reproduction. Studies reveal that the breakdown products of azo dyes can be more toxic than the parent compounds .
- Bioaccumulation : Due to their low solubility in water, azo pigments tend to accumulate in sediments and the tissues of aquatic organisms, raising concerns about long-term ecological effects .
Case Study 1: Mutagenicity Assessment
In a study assessing the mutagenic effects of various azo dyes, this compound was subjected to the Ames test. The results indicated a strong positive response, suggesting significant mutagenic potential which aligns with findings for other similar azo compounds .
Case Study 2: Environmental Impact Analysis
A comprehensive environmental assessment evaluated the effects of this compound on freshwater ecosystems. The study found that concentrations as low as 1 mg/L could adversely affect fish embryonic development and alter community structures in aquatic environments .
Research Findings
| Study Focus | Findings |
|---|---|
| Mutagenicity | Positive results in Ames test; indicates potential carcinogenic risk |
| Aquatic Toxicity | Significant adverse effects on fish and invertebrates at low concentrations |
| Environmental Bioaccumulation | Accumulation observed in sediment and aquatic organisms |
Q & A
Basic: What are the critical steps for synthesizing this compound to ensure high azo bond yield?
Answer:
The synthesis involves sequential diazotization and coupling reactions:
Diazotization : React 3-chloro-2-hydroxy-5-sulphonatoaniline with NaNO₂/HCl at 0–5°C to form the diazonium salt. Maintain pH < 2 to prevent premature coupling .
First Coupling : Add 2,4-dihydroxy-3-((4-nitrophenyl)azo)phenol under alkaline conditions (pH 8–10) to stabilize the azo intermediate .
Second Coupling : React the intermediate with salicylic acid, adjusting temperature to 40–50°C to enhance solubility and reaction efficiency.
Monitor reaction progress via TLC or HPLC to confirm intermediate formation and minimize side products .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?
Answer:
- UV-Vis Spectroscopy : Identify λmax values (e.g., ~400–600 nm for azo chromophores) to confirm conjugation and substituent effects .
- FT-IR : Detect functional groups (e.g., -OH at ~3200 cm⁻¹, -N=N- at ~1450–1600 cm⁻¹, sulfonate S=O at ~1040 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve aromatic proton environments (e.g., hydroxyl and nitro group proximity) using DMSO-d6 as a solvent. Assign peaks via 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced: How can conflicting UV-Vis data (experimental vs. computational) for electronic transitions be resolved?
Answer:
Discrepancies often arise from solvent effects or tautomerism. Use:
Solvent Variation : Compare spectra in polar (water) vs. non-polar (DMSO) solvents to assess solvatochromic shifts .
TD-DFT Calculations : Incorporate solvent models (e.g., PCM) and protonation states to match experimental λmax. Validate with pH-dependent studies to identify tautomeric forms .
pH Titration : Track spectral changes across pH 2–12 to correlate absorption bands with protonation/deprotonation events .
Advanced: What experimental strategies mitigate azo bond cleavage during synthesis or storage?
Answer:
- Synthesis : Use inert atmospheres (N2) to prevent oxidation. Optimize coupling pH (8–10) to avoid acidic/alkaline hydrolysis .
- Storage : Stabilize the compound in anhydrous, dark conditions at 4°C. Add antioxidants (e.g., BHT) to aqueous solutions to reduce radical-induced degradation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., sulfonate group hydrolysis) .
Advanced: How can substituent effects on photophysical properties be systematically studied?
Answer:
Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the phenyl rings.
Photophysical Analysis :
- Measure fluorescence quantum yields and lifetimes to assess intramolecular charge transfer (ICT).
- Use cyclic voltammetry to determine HOMO-LUMO gaps and correlate with UV-Vis data .
Computational Modeling : Apply DFT to map electron density distributions and predict substituent impacts on absorption/emission .
Advanced: What methodologies resolve structural ambiguities in NMR spectra caused by tautomerism?
Answer:
- Variable Temperature NMR : Heat samples to 60–80°C to coalesce tautomer signals (e.g., keto-enol forms) .
- Dynamic NMR Analysis : Calculate exchange rates using line-shape simulations (e.g., with MestReNova).
- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to track azo group protonation states via <sup>15</sup>N-<sup>1</sup>H HMBC .
Basic: How does pH influence the compound’s solubility and stability?
Answer:
- Solubility : The sulfonate groups confer high water solubility at pH > 6. Below pH 4, protonation reduces solubility, requiring DMF/ethanol mixtures .
- Stability : Acidic conditions (pH < 3) promote azo bond hydrolysis. Alkaline conditions (pH > 10) may degrade phenolic -OH groups. Optimize storage at pH 6–8 .
Advanced: What approaches validate the compound’s potential as a sensor for metal ions?
Answer:
Selectivity Screening : Test fluorescence quenching/enhancement with transition metals (e.g., Cu²⁺, Fe³⁺) vs. alkali metals.
Job’s Plot Analysis : Determine binding stoichiometry using UV-Vis titrations .
X-ray Crystallography : Resolve metal-ligand coordination geometry (if single crystals form) .
Advanced: How can computational tools predict reactivity in complex azo systems?
Answer:
- Reactivity Mapping : Use Fukui indices (DFT) to identify electrophilic/nucleophilic sites prone to substitution or oxidation .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or solubility trends .
Advanced: How to design experiments to resolve discrepancies in kinetic degradation studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
